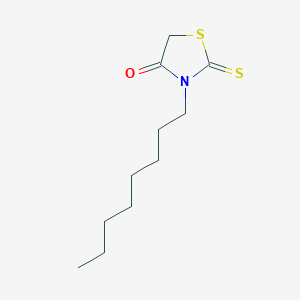
3-辛基-2-硫代-1,3-噻唑烷-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Octyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidinone family Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms, known for their diverse biological activities
科学研究应用
3-Octyl-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Potential therapeutic agent for treating various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用机制
Target of Action
The primary target of 3-Octyl-2-thioxo-1,3-thiazolidin-4-one is the cell division cycle phosphatase (CDC25) enzyme . This enzyme plays a crucial role in cell cycle regulation, particularly in the transition between different phases of the cell cycle.
Mode of Action
3-Octyl-2-thioxo-1,3-thiazolidin-4-one interacts with the CDC25 enzyme, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division. The compound’s interaction with its target results in significant changes in the cell, primarily affecting cell proliferation.
Biochemical Pathways
The compound’s action on the CDC25 enzyme affects the cell cycle regulation pathway . The inhibition of CDC25 disrupts the normal progression of the cell cycle, affecting downstream processes such as DNA replication and cell division. This disruption can lead to cell cycle arrest, preventing the proliferation of cells.
Pharmacokinetics
Thiazolidin-4-one derivatives have been the subject of extensive research, and various synthetic strategies have been developed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
The result of the compound’s action is a significant decrease in cell proliferation . By inhibiting the CDC25 enzyme, the compound disrupts the cell cycle, leading to a halt in cell division. This effect is particularly relevant in the context of cancer therapeutics, where the aim is to stop the uncontrolled proliferation of cancer cells.
生化分析
Biochemical Properties
3-Octyl-2-thioxo-1,3-thiazolidin-4-one has been found to interact with various enzymes and proteins, contributing to its biochemical activity . For instance, thiazolidin-4-one derivatives have been reported to inhibit various enzymes and cell lines, playing a significant role in anticancer activity .
Cellular Effects
The effects of 3-Octyl-2-thioxo-1,3-thiazolidin-4-one on cells are primarily related to its anticancer properties . It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Octyl-2-thioxo-1,3-thiazolidin-4-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octyl-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired thiazolidinone derivatives .
Industrial Production Methods
Industrial production methods for thiazolidinones, including 3-Octyl-2-thioxo-1,3-thiazolidin-4-one, often employ green chemistry approaches to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to enhance the efficiency and environmental sustainability of the synthesis process .
化学反应分析
Types of Reactions
3-Octyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Glitazones (1,3-thiazolidine-2,4-diones): Known for their antidiabetic properties.
Rhodanines (2-thioxo-1,3-thiazolidin-4-ones): Exhibit antimicrobial and anticancer activities.
Pseudothiohydantoins (2-imino-1,3-thiazolidine-2-4-ones): Have various pharmacological applications.
Uniqueness
3-Octyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique octyl group, which enhances its lipophilicity and potential for crossing biological membranes. This property makes it particularly effective in biological applications compared to other thiazolidinone derivatives .
属性
IUPAC Name |
3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS2/c1-2-3-4-5-6-7-8-12-10(13)9-15-11(12)14/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPXBQVOJNAKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)CSC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














